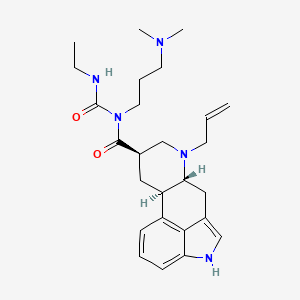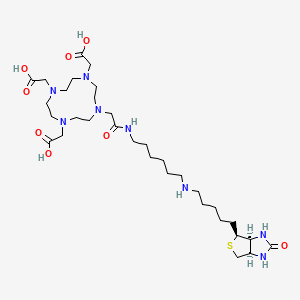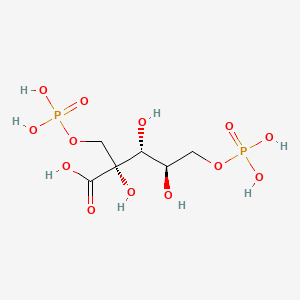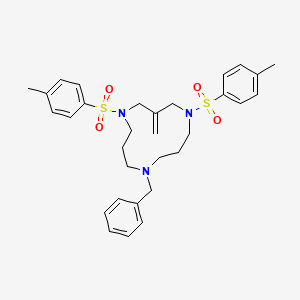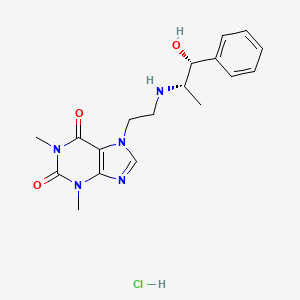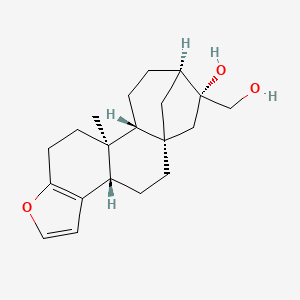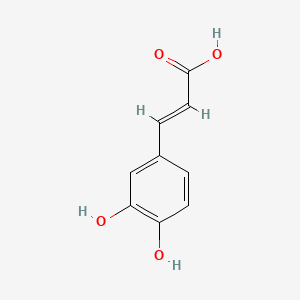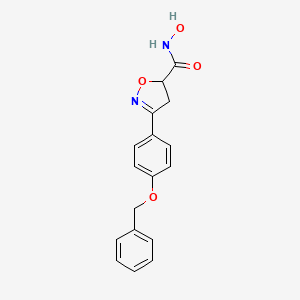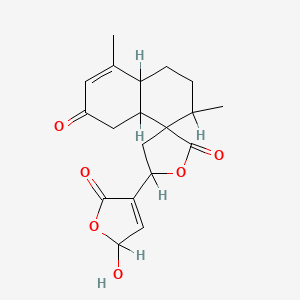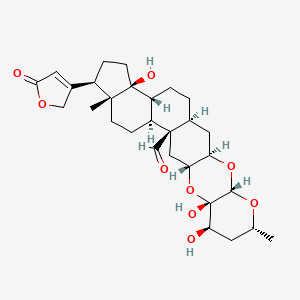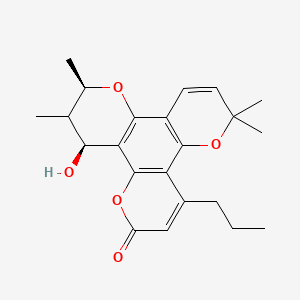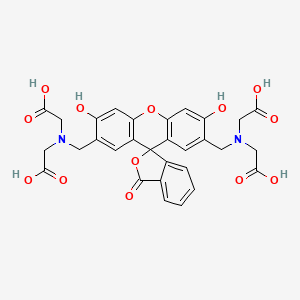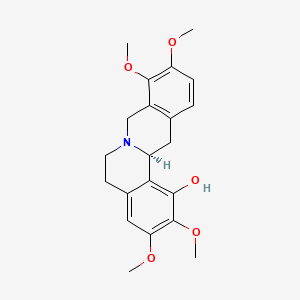
Capaurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capaurine is an alkaloid compound with the molecular formula C21H25NO5 . It is primarily extracted from the root tubers of the plant Stephania kwangsiensis H.S. Lo . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Capaurine can be synthesized through a series of chemical reactions involving the formation of its characteristic isoquinoline structure. The synthetic route typically involves the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline ring.
Hydrogenation: Reduction of double bonds to achieve the desired tetrahydroisoquinoline structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root tubers of Stephania kwangsiensis H.S. Lo . The extraction process includes:
Harvesting and Drying: The root tubers are harvested and dried to reduce moisture content.
Solvent Extraction: The dried tubers are subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.
化学反应分析
Types of Reactions: Capaurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
科学研究应用
Capaurine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and heterocyclic compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
作用机制
Capaurine exerts its effects through several molecular targets and pathways:
Phosphodiesterase Inhibition: this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, which play crucial roles in cell signaling.
Calcium Channel Modulation: It may also affect calcium channels, influencing smooth muscle relaxation and other physiological processes
相似化合物的比较
Capaurine is structurally and functionally similar to other alkaloids such as:
Canadine: Another isoquinoline alkaloid with similar biological activities.
Corydaline: Known for its analgesic and anti-inflammatory properties.
Rotundine: Exhibits sedative and analgesic effects.
Thaliporphine: Studied for its potential anticancer properties.
Uniqueness: this compound’s unique combination of methoxy groups and its specific isoquinoline structure contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
478-14-8 |
|---|---|
分子式 |
C21H25NO5 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3 |
InChI 键 |
GSPIMPLJQOCBFY-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
手性 SMILES |
COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
规范 SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Capaurine; (-)-Capaurine; NSC 404532; NSC-404532; NSC404532; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


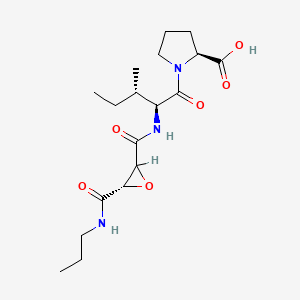
![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)
